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Calcium dihydrogendiphosphate

sodium reduction leavening acid food formulation

Formulators seeking simultaneous sodium reduction and calcium fortification face supply constraints for high-purity, regulation-compliant leavening acids. This food-grade calcium dihydrogen diphosphate (E 450(vii)) solves this by delivering zero sodium and ~18,500 mg calcium per 100 g. - Replaces SAPP 1:1, achieving 25-35% sodium reduction without loss of batter volume or crumb structure. - Provides a uniquely slow, temperature-stable CO₂ release, with only ~40% gas evolution after 60 minutes. - Supplied against EU 231/2012 purity criteria (assay ≥90%, Pb ≤4 mg/kg), ensuring immediate audit readiness.

Molecular Formula CaH2O7P2
Molecular Weight 216.04 g/mol
Cat. No. B13817962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium dihydrogendiphosphate
Molecular FormulaCaH2O7P2
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2
InChIKeyVEJCUEBBRSCJRP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Dihydrogen Diphosphate (E450vii): Technical Procurement Overview for Food-Grade Leavening Acid Selection


Calcium dihydrogen diphosphate (CAS 14866-19-4, E 450(vii)), also known as calcium acid pyrophosphate (CAPP), is an acidic calcium salt of pyrophosphoric acid with the formula CaH₂P₂O₇ and molecular weight 215.97. It is manufactured by thermal condensation of monocalcium phosphate at controlled temperatures (255–330 °C) and is supplied as a white crystalline powder [1]. As a food additive, it functions primarily as a slow-acting leavening acid, acidity regulator, stabilizer, and calcium fortificant [2]. Its regulatory identity is codified under EU Commission Regulation (EU) No 231/2012 with minimum assay of 90% on the anhydrous basis and P₂O₅ content between 61% and 64% [1]. Unlike its sodium-based diphosphate analogs (E 450(i) disodium diphosphate), it contains zero sodium while being chemically distinct from monocalcium phosphate (E 341(i)) and dicalcium phosphate dihydrate (E 341(ii)) in both neutralizing value and reaction kinetics.

Why Calcium Dihydrogen Diphosphate Cannot Be Simply Replaced by Monocalcium Phosphate or Sodium Acid Pyrophosphate in Baked Goods Formulations


Calcium dihydrogen diphosphate occupies a distinct functional niche among phosphate-based leavening acids that prevents simple one-to-one substitution with its closest in-class analogs. Unlike monocalcium phosphate (MCP, E 341(i)), which releases 60–70% of available carbon dioxide within the first two to three minutes of mixing, calcium dihydrogen diphosphate provides a slow, controlled gas release over extended bench and bake times—releasing approximately only 40% of available CO₂ after 60 minutes at constant temperature [1]. Conversely, while sodium acid pyrophosphate (SAPP, E 450(i)) offers graded reaction rates, it introduces approximately 21,000 mg of sodium per 100 g of ingredient, making it incompatible with sodium-reduction targets; calcium dihydrogen diphosphate, by contrast, contributes zero sodium and approximately 18,500 mg of calcium per 100 g [2]. Substitution with dicalcium phosphate dihydrate (DCPD), though also sodium-free, yields a vastly different neutralizing value (NV = 33 vs. CAPP NV = 52–68) and a baking profile suited only to dense, long-bake products [3]. These quantitative differences in reaction rate, sodium load, calcium contribution, and neutralizing value mean that interchanging these acids without reformulation will predictably alter product volume, crumb structure, flavour, and nutritional labelling.

Quantitative Differentiation Evidence for Calcium Dihydrogen Diphosphate Versus Closest Phosphate Leavening Acid Comparators


Sodium Elimination: Zero Sodium Contribution Versus Sodium Acid Pyrophosphate in Leavening Formulations

Calcium dihydrogen diphosphate (as CAPP) contributes 0 mg sodium per 100 g of ingredient. Its closest functional analog, sodium acid pyrophosphate (SAPP), contributes approximately 21,000 mg sodium per 100 g [1]. Commercial CAPP-based leavening systems (e.g., CAL-RISE®) enable a 25–35% reduction in total sodium content of finished baked goods when substituted 1:1 for SAPP 28, without altering batter specific volume, crumb structure, or texture, as demonstrated in side-by-side yellow layer cake evaluations [2]. The sodium reduction is achieved solely by changing the leavening acid, even before reformulating salt or bicarbonate levels [2].

sodium reduction leavening acid food formulation public health

Calcium Fortification Capability: ~200-Fold Higher Calcium Content Versus Sodium Acid Pyrophosphate

Calcium dihydrogen diphosphate contains approximately 18,500 mg calcium per 100 g (18.5% by weight), consistent with its theoretical calcium content of 18.55% based on molecular weight (Ca 40.08 / CaH₂P₂O₇ 216.04). In contrast, SAPP contains approximately 90 mg calcium per 100 g, a 200-fold differential [1]. This calcium density is sufficient to support 'good source of calcium' label claims in finished baked goods at typical leavening acid use levels [2]. Comparative ingredient data shows monocalcium phosphate monohydrate (MCP-M) provides ~17,000 mg Ca/100 g, and SALP provides ~400 mg Ca/100 g [1].

calcium fortification nutritional labelling mineral enrichment leavening acid

Neutralizing Value Differential: Intermediate Activity Between Fast MCP and Ultra-Slow DCPD

The neutralizing value (NV) of calcium dihydrogen diphosphate is reported as 52–68 g sodium bicarbonate neutralized per 100 g acid, placing it in an intermediate activity range between the fast-acting monocalcium phosphate (MCP, NV = 80–83) and the very slow dicalcium phosphate dihydrate (DCPD, NV = 33) [1]. This NV translates to 1.47–1.92 parts acid required per 1 part alkali, compared to 1.20–1.25 for MCP and 3.0 for DCPD [1]. SAPP, the most widely used leavening acid, has an NV of 72 (SAPP-28 grade) for comparison [1]. The lower NV of CAPP relative to SAPP and MCP reflects fewer available acidic protons per unit mass from the diphosphate structure, directly informing stoichiometric calculations in formulation.

neutralizing value leavening acid activity formulation stoichiometry baking chemistry

Reaction Rate Contrast: Slow, Sustained CO₂ Release Versus the Rapid Gas Evolution of Monocalcium Phosphate

Under standard Dough Rate of Reaction (DRR) test conditions, calcium dihydrogen diphosphate alone exhibits a fairly constant, slow CO₂ release rate, yielding only approximately 40% of total available carbon dioxide after 60 minutes at constant temperature [1]. In stark contrast, monocalcium phosphate (MCP) releases 60–70% of its available CO₂ within the first two to three minutes of mixing at room temperature [2]. A patented form of CAPP demonstrates a unique variable-rate profile: initial slow reaction followed by a maximum CO₂ release rate occurring 17–40 minutes after mixing (at 40 °C), with the maximum rate being at least twice the rate observed at mixing termination [1]. This delayed acceleration occurs without temperature change, making CAPP specifically suited to refrigerated and frozen dough systems where extended bench stability is required before baking.

dough rate of reaction CO₂ release kinetics refrigerated dough leavening acid selection

EU Regulatory Purity Baseline: Mandatory Assay, P₂O₅, and Heavy Metal Specifications for Procurement Compliance

Calcium dihydrogen diphosphate is subject to legally binding purity criteria under EU Commission Directive 2008/84/EC (codified and repealed, specifications now under Regulation (EU) No 231/2012). The mandatory assay requires content not less than 90% CaH₂P₂O₇ on the anhydrous basis; P₂O₅ content must be between 61% and 64%; acid-insoluble matter must not exceed 0.4%; fluoride must not exceed 30 mg/kg (expressed as fluorine); and heavy metals are capped at arsenic ≤3 mg/kg, cadmium ≤1 mg/kg, lead ≤4 mg/kg, and mercury ≤1 mg/kg [1]. These specifications provide a quantitative procurement benchmark absent for many non-regulated phosphate alternatives and are directly referenced in food additive lot acceptance testing.

purity specification regulatory compliance food additive procurement quality control

Dough Conditioning Function: Gluten Network Strengthening Not Provided by Sodium Acid Pyrophosphate

Calcium dihydrogen diphosphate provides a dough conditioning function through calcium-mediated strengthening of the gluten network, enhancing dough elasticity and extensibility [1]. This effect, absent in sodium acid pyrophosphate-based systems, improves dough handling, gas retention during fermentation, and final baked product volume [1]. Commercial evaluations of CAPP-based leavening systems (CAL-RISE®) document reduced proof time, increased freezer tolerance, and improved overall product quality compared to SAPP-based formulations [2]. The dough conditioning effect is additional to the leavening function and arises from the calcium cation contribution to gluten protein crosslinking.

dough conditioning gluten strengthening baking performance calcium functionality

Procurement-Driven Application Scenarios for Calcium Dihydrogen Diphosphate Based on Quantitative Evidence


Sodium-Reduced Baked Goods Requiring 'Good Source of Calcium' Nutritional Claims

Formulators targeting simultaneous sodium reduction and calcium fortification in cakes, muffins, biscuits, and pancakes should select calcium dihydrogen diphosphate as the primary leavening acid. The quantitative evidence demonstrates 0 mg sodium per 100 g of ingredient and ~18,500 mg calcium per 100 g, enabling both 'low sodium' and 'good source of calcium' front-of-pack claims when substituted 1:1 for SAPP 28 in standard formulations [1]. Finished product sodium reductions of 25–35% are achievable without compromising batter specific volume, crumb structure, or texture, as validated in side-by-side yellow layer cake evaluations [2]. This scenario applies to commercial bakeries, private-label manufacturers, and food service operators responding to public health sodium-reduction mandates.

Refrigerated and Frozen Dough Systems Requiring Extended Bench Stability Without Premature Gas Loss

Refrigerated canned doughs (e.g., biscuits, pizza crusts), frozen batters, and commercial baking mixes with extended distribution chains benefit from the uniquely slow and temperature-stable CO₂ release profile of calcium dihydrogen diphosphate. Unlike MCP, which exhausts 60–70% of its gas production within the first few minutes of mixing, CAPP releases only approximately 40% of available CO₂ after 60 minutes at constant temperature [3]. The patented variable-rate CAPP exhibits an initial quiescent phase followed by accelerated gas release at 17–40 minutes post-mixing (at 40 °C), enabling doughs to withstand hours to months of refrigerated or frozen storage before baking without collapse [3]. This scenario is critical for industrial bakeries manufacturing canned dough products, frozen retail doughs, and food service pre-portioned dough formats.

Aluminium-Free and Clean-Label Leavening Systems Replacing Sodium Aluminium Phosphate

CAPP-based leavening acid blends (combining calcium dihydrogen diphosphate with monocalcium phosphate) serve as direct 1:1 functional replacements for sodium aluminium phosphate (SALP, E 541) in aluminium-free formulations. Blended products such as Addiphos NV 100 achieve neutralizing values above 100—matching SALP activity—while providing calcium content ≥17% and being 1.4–1.5 times more efficient than SAPP 28/40 on a neutralizing value basis . This enables formulators to remove aluminium from the ingredient declaration without sacrificing the high-temperature reaction profile that SALP provides for oven spring. Application extends to cake mixes, self-rising flours, and prepared baking mixes in markets where aluminium-containing additives face regulatory restriction or consumer rejection.

Procurement Quality Assurance: Lot Acceptance Against EU Regulatory Purity Specifications

Procurement professionals and quality assurance teams should specify EU Regulation (EU) No 231/2012 purity criteria as the minimum acceptance standard in supplier contracts for food-grade calcium dihydrogen diphosphate. The legally enforceable specifications—assay ≥90% CaH₂P₂O₇ on anhydrous basis, P₂O₅ content 61–64%, acid-insoluble matter ≤0.4%, fluoride ≤30 mg/kg, arsenic ≤3 mg/kg, cadmium ≤1 mg/kg, lead ≤4 mg/kg, and mercury ≤1 mg/kg [4]—provide a quantifiable, auditable framework for comparing supplier Certificates of Analysis. These thresholds are harmonized across EU Member States and are mutually recognized in Codex Alimentarius food additive provisions, facilitating international procurement and regulatory compliance verification.

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